molecular formula C13H12ClN3O B3893640 N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No. B3893640
M. Wt: 261.70 g/mol
InChI Key: WQCMVEZUQFJIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea (CMPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the urea family of compounds and is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. In

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors, this compound does not inhibit other phosphatases or kinases, making it a valuable tool for studying the specific role of PTPs in cellular processes. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea in scientific research. One area of interest is the development of this compound derivatives with improved solubility and specificity for individual PTPs. Another area of interest is the investigation of the role of PTPs in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential of this compound as a therapeutic agent for diabetes, cancer, and immune disorders should be explored further.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer progression. This compound has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMVEZUQFJIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.